- Synthetic method of 4-hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide, China, , ,
Cas no 965-52-6 (Nifuroxazide)
Nifuroxazide Chemical and Physical Properties
Names and Identifiers
-
- nifuroxazide
- 4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
- Nifuroxazide-D4
- Diarlidan
- Dicoferin
- Ercefurol
- Ercefuryl
- Nifuroxazid
- Nifuroxazida
- Nifuroxazidum
- Nifuroxazidum [INN-Latin]
- p-hydroxy-N'-(5-nitrofurfurylidene)benzhydrazide
- p-Hydroxybenzoic acid (5-nitrofurfurylidene) hydrazide
- Nifruoxazide
- Nifuroxazida [INN-Spanish]
- RC 27109
- p-Hydroxybenzoic acid (5-nitrofurfurylidene)hydrazide
- PM5LI0P38J
- MLS000069620
- C12H9N3O5
- 4-Hydroxy-N'-(5-nitrofurfuryliden)benzhydrazid
- SMR000058185
- 4-hydroxy-N-[(E)-(5-nitro-2-furyl)methyleneamino]benzamide
- 4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)m
- Benzoic acid, 4-hydroxy-, [(5-nitro-2-furanyl)methylene]hydrazide (9CI)
- Benzoic acid, p-hydroxy-, (5-nitrofurfurylidene)hydrazide (7CI, 8CI)
- (5-Nitro-2-furfurylidene)(4-hydroxybenzoyl)hydrazine
- 1-(p-Hydroxybenzoyl)-2-(5-nitrofurfurylidene)hydrazine
- 27-109RC
- 5-Nitro-2-furaldehyde p-hydroxybenzoylhydrazone
- 5-Nitro-2-furfurylidene-4-hydroxybenzhydrazide
- Adral
- Antinal
- Bacifurane
- Enterofuril
- Pentofuryl
- RC 30-109
- BRD-K68188368-001-09-4
- NIFUROXAZIDE [MART.]
- DTXCID2025343
- NIFUROXAZIDE [INN]
- Benzoic acid, 4-hydroxy-, 2-((5-nitro-2-furanyl)methylene)hydrazide
- Benzoic acid, 4-hydroxy-, 2-[(5-nitro-2-furanyl)methylene]hydrazide
- BRD-K68188368-001-11-0
- SCHEMBL14608895
- HY-B1436
- 965-52-6
- BIM-0014420.P001
- CCG-213989
- CCRIS 5490
- AB00513861
- CHEBI:135136
- DB13855
- W-100139
- Tox21_110491_1
- 4-hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
- R.C. 27-109
- s4182
- Pharmakon1600-01505788
- EN300-21037331
- Prestwick2_000555
- Tox21_110491
- CHEBI:94556
- BSPBio_000629
- NIFUROXAZIDE [EP MONOGRAPH]
- Nifuroxazidum (INN-Latin)
- Nifuroxazide, European Pharmacopoeia (EP) Reference Standard
- 4-hydroxy-N'-[(1E)-(5-nitro-2-furyl)methylene]benzohydrazide
- Prestwick_874
- DTXSID4045343
- Benzoic acid, 4-hydroxy-, [(1E)-(5-nitro-2-furanyl)methylene]hydrazide
- p-Hydroxybenzoic acid 5-nitrofurfurylidene hydrazide
- AC-8713
- 4-Hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide
- (Nitro-5' furfurylidene-2') hydroxy-4 benzhydrazide [French]
- UNII-PM5LI0P38J
- CS-4918
- 4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylidene]benzenecarbohydrazonic acid
- AB00513861_03
- Prestwick3_000555
- Nifuroxazida (INN-Spanish)
- HMS3713P11
- BPBio1_000693
- 4-hydroxy-N'-[(5-nitrofuran-2-yl)methylidene]benzohydrazide
- Z49615787
- BRD-K68188368-001-03-7
- HMS1569P11
- RC-27109
- 4-hydroxy-N'-[(1E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
- NCGC00179496-04
- NIFUROXAZIDE [WHO-DD]
- SCHEMBL542542
- HMS2096P11
- (Nitro-5' furfurylidene-2') hydroxy-4 benzhydrazide
- STL454990
- Ercefuryl 200
- A07AX03
- 4-hydroxy-N'-((1E)-(5-nitrofuran-2-yl)methylidene)benzohydrazide
- D07111
- SJ000287313
- NIFUROXAZIDE (EP MONOGRAPH)
- NIFUROXAZIDE (MART.)
- SCHEMBL543480
- AB00513861_02
- BRN 1352180
- Diaryl
- Nifuroxazide, VETRANAL(TM), analytical standard
- BDBM50396177
- BENZOIC ACID, p-HYDROXY-, (5-NITROFURFURYLIDENE)HYDRAZIDE
- STK091243
- Nifuroxazide (INN)
- EINECS 213-522-0
- NIFUROXAZIDE (EP IMPURITY)
- MFCD00079482
- CAS-965-52-6
- SBI-0014420.P002
- Opera_ID_40
- NCGC00016554-01
- NSC-759261
- NSC759261
- AKOS000483758
- NSC 759261
- AS-13310
- EN300-1692886
- BRD-K68188368-001-08-6
- Nifuroxazide [INN:BAN:DCF]
- 4-hydroxy-N-((5-nitrofuran-2-yl)methylideneamino)benzamide
- NIFUROXAZIDE [EP IMPURITY]
- CHEMBL244888
- 4-hydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide
- Nifuroxazide
-
- MDL: MFCD00079482
- Inchi: 1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)
- InChI Key: YCWSUKQGVSGXJO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(O)=CC=1)NN=CC1=CC=C([N+](=O)[O-])O1
- BRN: 1352180
Computed Properties
- Exact Mass: 275.05400
- Monoisotopic Mass: 275.05422
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 2.1
- Topological Polar Surface Area: 121
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.3877 (rough estimate)
- Melting Point: 298°C
- Boiling Point: 418.17°C (rough estimate)
- Refractive Index: 1.5700 (estimate)
- PSA: 120.65000
- LogP: 2.57140
- Solubility: Not determined
Nifuroxazide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:DH2528300
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Nifuroxazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Nifuroxazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S4182-50mg |
Nifuroxazide |
965-52-6 | 99.91% | 50mg |
¥798.38 | 2023-09-15 | |
| ChemScence | CS-4918-200mg |
Nifuroxazide |
965-52-6 | 98.51% | 200mg |
$66.0 | 2022-04-26 | |
| ChemScence | CS-4918-500mg |
Nifuroxazide |
965-52-6 | 98.51% | 500mg |
$106.0 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024472-100mg |
Nifuroxazide |
965-52-6 | 98% | 100mg |
¥37 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024472-500mg |
Nifuroxazide |
965-52-6 | 98% | 500mg |
¥60 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000836 |
Nifuroxazide |
965-52-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46494-100MG |
Nifuroxazide |
965-52-6 | 100mg |
¥463.87 | 2024-12-25 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12582-50mg |
Nifuroxazide |
965-52-6 | 98% | 50mg |
¥604.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N66940-5g |
Nifuroxazide |
965-52-6 | 5g |
¥106.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N66940-25g |
Nifuroxazide |
965-52-6 | 25g |
¥296.0 | 2021-09-08 |
Nifuroxazide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
- Synthesis and antimicrobial activity of new furan derivatives, Pharmaceutical Research, 1985, (1), 42-3
Production Method 5
- Preparation of high-purity nifuroxazide, Poland, , ,
Production Method 6
Production Method 7
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; 60 °C
1.3 Solvents: Ethanol , Water ; 15 - 60 min, reflux
- Antileishmanial activity screening of 5-nitro-2-heterocyclic benzylidene hydrazides, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6724-6731
Production Method 8
Production Method 9
- Preparation of new crystalline forms of 4-hydroxy-N'-[(5-nitrofuran-2-yl)methylene]benzohydrazide, Romania, , ,
Production Method 10
- Catalysis of nifuroxazide formation by crosslinked poly(vinylpyridine)-supported acids, Reactive & Functional Polymers, 1999, 39(3), 263-268
Production Method 11
Nifuroxazide Raw materials
- 5-Nitrofuraldehyde Diacetate
- Benzoic acid, 4-hydroxy-, hydrazide, hydrochloride (1:1)
- 4-Hydroxybenzoic acid
- 4-Hydroxybenzhydrazide
- 5-nitrofuran-2-carbaldehyde
Nifuroxazide Preparation Products
Nifuroxazide Suppliers
Nifuroxazide Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Nifuroxazide
Introduction to Nifuroxazide (CAS No. 965-52-6)
Nifuroxazide, a compound with the chemical identifier CAS No. 965-52-6, is a significant molecule in the field of pharmaceutical chemistry. This substance has garnered considerable attention due to its unique pharmacological properties and potential applications in medicinal chemistry. The chemical structure of Nifuroxazide incorporates elements that contribute to its distinctive mechanism of action, making it a subject of extensive research and development.
The pharmacological profile of Nifuroxazide has been extensively studied, particularly in the context of its antimicrobial and anti-inflammatory effects. Recent advancements in the field have highlighted its potential as a therapeutic agent, particularly in treating certain infectious diseases and inflammatory conditions. The compound's ability to interact with biological targets at a molecular level has been a focal point for researchers aiming to develop novel treatments.
In the realm of medicinal chemistry, Nifuroxazide stands out due to its structural complexity and functional diversity. The presence of specific functional groups in its molecular framework allows it to exhibit a range of biological activities. These properties have been leveraged in the design of new drug candidates that aim to address unmet medical needs. The compound's efficacy in preclinical studies has prompted further investigation into its clinical potential.
One of the most compelling aspects of Nifuroxazide is its mechanism of action, which involves multiple pathways that contribute to its therapeutic effects. Research indicates that it can modulate various cellular processes, including those related to infection and inflammation. This multifaceted approach makes it a promising candidate for treating complex diseases where multiple mechanisms are involved.
The synthesis and characterization of Nifuroxazide have been subjects of considerable interest among synthetic chemists. The development of efficient synthetic routes has enabled researchers to produce the compound in larger quantities, facilitating further studies on its pharmacological properties. Advances in analytical techniques have also allowed for a deeper understanding of its molecular interactions and structural features.
Recent studies have explored the potential applications of Nifuroxazide in combating drug-resistant pathogens. The rise of antibiotic resistance has necessitated the discovery of new antimicrobial agents, and Nifuroxazide's unique properties make it a candidate for this endeavor. Researchers are investigating its efficacy against various bacterial strains, including those that are resistant to conventional antibiotics.
The safety profile of Nifuroxazide has been another area of focus, with studies assessing its toxicity and side effects. Preliminary findings suggest that it exhibits low toxicity at therapeutic doses, making it a potentially safe option for clinical use. However, further research is needed to fully understand its long-term effects and potential risks.
In conclusion, Nifuroxazide (CAS No. 965-52-6) is a compound with significant pharmaceutical potential. Its unique chemical structure and biological activities make it a valuable asset in the search for new treatments for infectious diseases and inflammatory conditions. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, positioning it as a promising candidate for future medical interventions.
965-52-6 (Nifuroxazide) Related Products
- 1246833-64-6(Nifursol-15N2,d2)
- 5321-60-8(3-chloro-n-[(e)-(5-nitrofuran-2-yl)methylideneamino]benzamide)
- 5584-25-8(Benzoic acid, 3-amino-,2-[(5-nitro-2-furanyl)methylene]hydrazide)
- 28123-74-2(Benzoic acid,2-[(5-nitro-2-furanyl)methylene]hydrazide)
- 1175-42-4(Benzoic acid,2-[[(5-nitro-2-furanyl)methylene]amino]-,2-[(5-nitro-2-furanyl)methylene]hydrazide)
- 5279-04-9(N'-[(1E)-(5-nitrofuran-2-yl)methylidene]naphthalene-1-carbohydrazide)
- 16915-70-1(Nifursol)
- 57905-63-2(4-Pyridinecarboxylicacid, 2-[(5-nitro-2-furanyl)methylene]hydrazide, 1-oxide)
- 156-47-8(4-Pyridinecarboxylicacid, 2-[(5-nitro-2-furanyl)methylene]hydrazide)
- 1188487-83-3(Nifuroxazide-d4)